![molecular formula C21H18ClN5O2S B2638075 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 587002-19-5](/img/structure/B2638075.png)

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

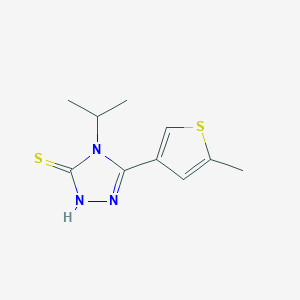

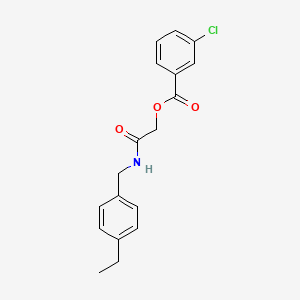

The compound “2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide” belongs to the class of organic compounds known as phenylpyrazoles . It is a part of the heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid .

Molecular Structure Analysis

The molecular structure of this compound involves a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . The structure also includes a 4-chlorophenyl group and a 4-ethoxyphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 301.77 . The NMR data for a similar compound is available , but the specific data for this compound is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT) for Cancer Cells

Thieno[3,4-d]pyrimidin-4(3H)-thione serves as an effective, oxygenation-independent, heavy-atom-free photosensitizer for cancer cells . Here’s why it stands out:

Anti-Markovnikov Alkene Hydromethylation

The compound’s radical-based catalytic protodeboronation enables formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but previously unknown.

Fluorescent Probes for DNA and RNA

The parent compound, thieno[3,4-d]pyrimidin-4(1H)-one, serves as a DNA and RNA fluorescent probe. Its thionation to thieno[3,4-d]pyrimidin-4(3H)-thione enhances its absorption efficiency and nonfluorescent properties .

Incorporation into DNA and RNA

Due to its ease of synthesis and noncytotoxic nature, thieno[3,4-d]pyrimidin-4(3H)-thione can be readily incorporated into DNA and RNA structures .

Further Development of Thiobase Photosensitizers

The compound’s excellent potential as a heavy-atom-free PDT agent encourages ongoing research in developing photosensitizers based on thionation of thieno[3,4-d]pyrimidine derivatives .

Wirkmechanismus

Target of Action

Similar compounds have been found to target camp-dependent protein kinase catalytic subunit alpha and camp-dependent protein kinase inhibitor alpha .

Mode of Action

It is likely that it interacts with its targets to induce changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell growth and survival .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

Similar compounds have been found to have broad spectrum antibacterial activity and reasonable antifungal activity .

Action Environment

It is likely that factors such as temperature, ph, and the presence of other compounds could potentially influence its action .

Eigenschaften

IUPAC Name |

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2S/c1-2-29-17-9-5-15(6-10-17)26-19(28)12-30-21-18-11-25-27(20(18)23-13-24-21)16-7-3-14(22)4-8-16/h3-11,13H,2,12H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATFVLYZIMBPTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-6-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2637995.png)

![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(diphenylmethyl)azetidine-1-carboxamide](/img/structure/B2637999.png)

![methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)glycinate](/img/structure/B2638000.png)

![2-(3-Methylphenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2638001.png)

![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638009.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2638014.png)